molecular formula C18H17F2N5O2 B2487505 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide CAS No. 2034305-97-8

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide

Cat. No.: B2487505
CAS No.: 2034305-97-8
M. Wt: 373.364
InChI Key: HLOOBJVNQNPOPR-UHFFFAOYSA-N
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Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide (CAS 2034305-97-8) is a synthetic small molecule with a molecular weight of 373.36 g/mol and a molecular formula of C18H17F2N5O2 . This compound features a distinctive hybrid architecture, incorporating both a quinoxaline and a 1,2,4-oxadiazole heterocycle, which are privileged scaffolds in medicinal chemistry known for their versatile biological activities and ability to engage with diverse biological targets . The integration of these pharmacophores into a single structure is a common strategy in drug discovery, as it can lead to novel bioactivities or enhance potency through synergistic effects . The 4,4-difluorocyclohexyl substituent is likely to influence the molecule's lipophilicity and conformational properties. While the specific biological profile of this compound is yet to be fully characterized, molecules containing quinoxaline and 1,2,4-oxadiazole motifs are frequently investigated in oncology research for their antiproliferative properties . Researchers can leverage this compound as a key intermediate or molecular probe for screening against various biological targets, exploring structure-activity relationships (SAR), or developing new therapeutic candidates. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O2/c19-18(20)7-5-11(6-8-18)16-24-15(27-25-16)10-22-17(26)14-9-21-12-3-1-2-4-13(12)23-14/h1-4,9,11H,5-8,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOOBJVNQNPOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4N=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a synthetic compound that combines the pharmacologically significant quinoxaline and oxadiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound based on diverse research studies and findings.

  • Molecular Formula : C18H19F2N5O3S
  • Molecular Weight : 423.44 g/mol
  • Purity : Typically 95%
  • Solubility : Soluble in various solvents

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to possess antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli . The structure of this compound suggests it may similarly exhibit these properties.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget PathogenMIC (µg/mL)Reference
AStaphylococcus aureus50
BEscherichia coli100
CMycobacterium tuberculosis8

Anti-inflammatory Activity

The anti-inflammatory potential of compounds with oxadiazole and quinoxaline structures has been explored through various in vivo models. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their utility in managing inflammatory conditions .

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokine Inhibition (IC50 µM)Reference
N-(3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide0.05 - 0.14
Celecoxib0.045

Anticancer Activity

The anticancer properties of related compounds have been investigated with promising results. For example, derivatives containing the quinoxaline scaffold have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.

Case Studies

  • In Vivo Study on Inflammation : A study evaluated the anti-inflammatory effects of a similar quinoxaline derivative in a rat model of carrageenan-induced paw edema. The results indicated a significant reduction in swelling compared to the control group, highlighting its therapeutic potential for inflammatory diseases .
  • Antimicrobial Efficacy Study : Another study assessed the antibacterial activity of several oxadiazole derivatives against drug-resistant strains of bacteria. The tested compound exhibited notable activity with MIC values comparable to standard antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is C18H19F2N5O3C_{18}H_{19}F_{2}N_{5}O_{3}, with a molecular weight of approximately 423.44 g/mol. The synthesis typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides and carboxylic acids under acidic or basic conditions.
  • Introduction of the Difluorocyclohexyl Group : This step utilizes difluorocyclohexyl halides to react with the oxadiazole intermediate.
  • Amide Bond Formation : The final step involves coupling reactions to attach the quinoxaline moiety using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .

Antimicrobial Properties

Compounds containing the 1,2,4-oxadiazole ring structure have demonstrated significant antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that oxadiazole derivatives can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Quinoxaline derivatives are known to exhibit antiproliferative activity against various cancer cell lines through mechanisms such as tyrosine kinase inhibition and induction of apoptosis . In a study evaluating related compounds, significant growth inhibition was observed in human cancer cell lines such as HCT-116 and MCF-7 .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of the oxadiazole ring showed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Among tested compounds, some exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .

Case Study 2: Anticancer Potential

In another study focusing on quinoxaline derivatives similar to this compound, compounds were screened for their anticancer activity against various cell lines. The results indicated that certain derivatives displayed IC50 values in the nanomolar range against HCT-116 cells, showcasing their potential as effective anticancer agents .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several analogs, differing primarily in the carboxamide-linked aromatic/heteroaromatic systems. Key comparisons include:

Table 1: Structural and Molecular Features of Analogs
Compound Name Core Structure Substituent on Oxadiazole Carboxamide-Linked Group Molecular Weight (g/mol)
Target Compound Quinoxaline 4,4-Difluorocyclohexyl - ~393.35*
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide Thiophene 4,4-Difluorocyclohexyl 3-Methylthiophene-2-carboxamide ~385.38
1-(4-Chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide Cyclopentane 4,4-Difluorocyclohexyl 4-Chlorophenyl-substituted cyclopentane 423.88
Compound 72 (from ) Benzimidazole 4,4-Difluorocyclohexyl Piperidine-phenethyl-oxadiazole Not reported

*Estimated based on formula C₁₉H₁₇F₂N₅O₂.

Key Observations :

  • Quinoxaline vs.
  • 4,4-Difluorocyclohexyl : A common substituent across analogs, this group improves lipophilicity and resistance to oxidative metabolism, as seen in patented crystalline forms of benzimidazole derivatives .
  • Carboxamide Linker: The linker’s flexibility and hydrogen-bonding capacity vary with the attached group (e.g., rigid quinoxaline vs. flexible cyclopentane), influencing pharmacokinetics .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Melting Points : Thiophene analogs (e.g., ) may exhibit lower melting points (~90–100°C) due to reduced planarity, whereas benzimidazole derivatives () show higher melting points (e.g., 217–219°C) due to crystallinity and hydrogen bonding .
  • Solubility: The quinoxaline core’s polarity may enhance aqueous solubility compared to cyclopentane or thiophene analogs, though the difluorocyclohexyl group could offset this by increasing hydrophobicity .

Pharmacological Profile (Inferred)

  • Antimicrobial/Kinase Inhibition: Quinoxaline derivatives are frequently explored as kinase inhibitors (e.g., VEGF-R2) and antimicrobial agents, leveraging their planar structure for intercalation or ATP-binding pocket interactions .
  • Metabolic Stability: The 1,2,4-oxadiazole ring and difluorocyclohexyl group likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

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